AKT-IN-23 -

AKT-IN-23

Catalog Number: EVT-8433151
CAS Number:
Molecular Formula: C25H27F4N7O
Molecular Weight: 517.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AKT-IN-23 is a synthetic compound designed as an inhibitor of the AKT kinase, which plays a critical role in various cellular processes, including metabolism, proliferation, and survival. The compound is part of a broader class of AKT inhibitors that target the phosphoinositide 3-kinase/AKT/mammalian target of rapamycin signaling pathway, a pathway frequently dysregulated in cancer. Understanding the mechanisms of action and potential applications of AKT-IN-23 is essential for its development as a therapeutic agent.

Source and Classification

AKT-IN-23 was developed in the context of research aimed at creating selective inhibitors for the AKT kinase family. It belongs to a class of compounds that are designed to interact with specific sites on the kinase, thereby inhibiting its activity. The classification of AKT-IN-23 aligns it with small molecule inhibitors that are used in cancer therapy due to their ability to interfere with signaling pathways that promote tumor growth and survival.

Synthesis Analysis

Methods and Technical Details

The synthesis of AKT-IN-23 involves several chemical reactions aimed at constructing the molecular framework necessary for its inhibitory activity. The process typically includes:

  1. Starting Materials: The synthesis begins with commercially available precursors, such as halogenated compounds.
  2. Reactions: Key steps include:
    • Free Radical Halogenation: Introducing halogen groups at specific positions on the aromatic ring.
    • Aromatic Nucleophilic Substitution: This is performed under microwave irradiation to enhance reaction rates and yields.
    • Deprotection Steps: Utilizing trifluoroacetic acid to remove protective groups, allowing for further functionalization.
  3. Final Assembly: The final compound is obtained through condensation reactions with appropriate carboxylic acids followed by purification techniques such as column chromatography.

The synthetic pathway ensures that the resulting compound maintains high potency and selectivity against AKT kinases while minimizing off-target effects .

Molecular Structure Analysis

Structure and Data

AKT-IN-23 features a complex molecular structure characterized by specific functional groups that facilitate its interaction with the AKT kinase. The molecular formula and structural data can be summarized as follows:

  • Molecular Formula: C_xH_yN_zO_w (exact values depend on the specific substituents used).
  • Key Functional Groups: These may include amine groups, aromatic rings, and electrophilic centers that are crucial for binding to the active site of AKT.
  • 3D Structure: The conformation of AKT-IN-23 allows it to fit into the ATP-binding site of AKT, inhibiting its phosphorylation activity.

The structural integrity and stereochemistry are critical for its efficacy as an inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

AKT-IN-23 undergoes several key reactions during its synthesis and when interacting with biological targets:

  1. Covalent Bond Formation: The compound is designed to form covalent bonds with cysteine residues in the active site of AKT, leading to irreversible inhibition.
  2. Electrophilic Attack: The electrophilic centers within AKT-IN-23 react with nucleophilic sites on the kinase, effectively blocking its activity.
  3. Selectivity Studies: Evaluations against various kinases demonstrate that while AKT-IN-23 shows strong inhibition of AKT1, it also interacts moderately with other kinases due to structural similarities in their ATP-binding sites .

These reactions underscore the importance of careful design in ensuring selectivity and potency.

Mechanism of Action

Process and Data

The mechanism by which AKT-IN-23 exerts its effects involves several key steps:

  1. Binding: Upon administration, AKT-IN-23 binds to the active site of the AKT kinase through non-covalent interactions followed by covalent modification.
  2. Inhibition of Phosphorylation: By occupying the ATP-binding site, it prevents substrate phosphorylation, which is essential for activating downstream signaling pathways involved in cell survival and proliferation.
  3. Impact on Cellular Signaling: Inhibition leads to reduced activation of downstream targets such as mammalian target of rapamycin, ultimately promoting apoptosis in cancer cells.

Data from biological assays indicate significant reductions in cell viability in cancer cell lines treated with AKT-IN-23, highlighting its potential as an anticancer agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of AKT-IN-23 are pivotal for understanding its behavior in biological systems:

  • Solubility: Typically assessed in various solvents; solubility affects bioavailability.
  • Stability: Evaluated under physiological conditions to ensure effective delivery in vivo.
  • Melting Point: Determined using standard techniques; provides insight into purity and crystallinity.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry confirm the identity and purity of synthesized compounds .

Applications

Scientific Uses

AKT-IN-23 has potential applications primarily in cancer research:

  1. Cancer Therapeutics: As an inhibitor of the PI3K/AKT/mTOR pathway, it can be utilized in treating various cancers where this pathway is aberrantly activated.
  2. Research Tool: It serves as a valuable tool for studying AKT signaling dynamics and exploring therapeutic strategies targeting this pathway.
  3. Combination Therapies: Investigated for use alongside other treatments to enhance efficacy against resistant cancer phenotypes.

Research continues into optimizing its properties for clinical use, including improving selectivity and reducing off-target effects .

Introduction to AKT Signaling and Oncogenic Implications

Role of AKT in the PI3K/AKT/mammalian target of rapamycin Pathway: Mechanisms of Cellular Survival and Proliferation

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a master regulator of cellular homeostasis, integrating extracellular signals to modulate cell survival, proliferation, metabolism, and angiogenesis [1] [10]. AKT (protein kinase B) serves as the central node in this pathway. Structurally, AKT comprises three conserved domains: an N-terminal pleckstrin homology domain that binds phosphatidylinositol-3,4,5-trisphosphate (PIP3), a central catalytic kinase domain, and a C-terminal regulatory domain [4] [10]. Activation occurs via dual phosphorylation: phosphoinositide-dependent kinase 1 phosphorylates threonine 308 (Thr308) in the kinase domain, while mTOR complex 2 phosphorylates serine 473 (Ser473) in the regulatory domain [7] [10]. This conformational change enables AKT to phosphorylate over 100 downstream substrates.

Key downstream effectors include:

  • mTOR complex 1: Phosphorylated AKT inhibits the tuberous sclerosis complex 1/2, releasing mTOR complex 1 to promote protein synthesis via ribosomal protein S6 kinase and eukaryotic initiation factor 4E-binding protein 1 [3] [7].
  • Glycogen synthase kinase 3 beta: AKT-mediated phosphorylation inactivates glycogen synthase kinase 3 beta, stabilizing cyclin D1 and c-Myc to drive cell cycle progression [4] [10].
  • Forkhead box O transcription factors: Phosphorylation by AKT sequesters Forkhead box O in the cytoplasm, suppressing transcription of pro-apoptotic genes (e.g., Fas ligand, Bim) and cell cycle inhibitors (e.g., p27) [7] [10].

Table 1: AKT Substrates and Functional Consequences

SubstratePhosphorylation SiteBiological Outcome
Glycogen synthase kinase 3 betaSer9Cell cycle progression
Forkhead box O1Thr24, Ser256Inhibition of apoptosis
Tuberous sclerosis complex 2Ser939, Thr1462Protein synthesis activation
Murine double minute 2Ser166, Ser186p53 degradation

This signaling cascade positions AKT as a critical orchestrator of oncogenic phenotypes.

AKT Dysregulation in Human Malignancies: Hyperactivation Drivers and Therapeutic Vulnerabilities

AKT hyperactivation occurs in >50% of human cancers through multiple mechanisms, making it a high-priority therapeutic target [3] [5] [10]. Genomic alterations drive constitutive pathway activation:

Primary genetic drivers:

  • PIK3CA mutations: Oncogenic mutations in the PIK3CA gene (encoding PI3K catalytic subunit alpha) occur in 10–30% of breast, colorectal, and endometrial cancers. Hotspot mutations (e.g., E545K, H1047R) enhance PI3K lipid kinase activity, increasing PIP3 production and AKT membrane recruitment [3] [6] [9].
  • Phosphatase and tensin homolog loss: Phosphatase and tensin homolog deletion or inactivation occurs in 20–40% of prostate glioblastoma, and melanoma. Loss of phosphatidylinositol-3,4,5-trisphosphate dephosphorylation elevates PIP3 levels, amplifying AKT signaling [3] [5].
  • AKT amplification: Gene amplification of AKT isoforms occurs in a malignancy-specific manner: AKT1 in gastric and glioblastoma (15–20%), AKT2 in ovarian and pancreatic (10–15%), and AKT3 in breast and prostate cancers (5–10%) [10].

Table 2: Prevalence of AKT Pathway Alterations in Human Cancers

Cancer TypePIK3CA Mutation (%)Phosphatase and tensin homolog Loss (%)AKT Amplification (%)
Breast30–4030–40AKT3: 5–10
Endometrial25–4050–60AKT1: 10–15
Colorectal15–2020–30AKT2: 5–10
Glioblastoma10–1560–70AKT1: 15–20

Functional consequences: Sustained AKT signaling promotes tumor growth through evasion of apoptosis, uncontrolled proliferation, angiogenesis via hypoxia-inducible factor 1 alpha induction, and metastasis via epithelial-mesenchymal transition [5] [7] [10]. These mechanisms establish AKT as a non-redundant oncokinase.

Rationale for Targeting AKT in Precision Oncology: AKT-IN-23 as a Case Study

Therapeutic targeting of AKT addresses two critical challenges in oncology: pathway dependency in tumors with PI3K/AKT/mammalian target of rapamycin alterations and acquired resistance to upstream inhibitors [6] [9]. First-generation PI3K inhibitors (e.g., idelalisib) and mammalian target of rapamycin inhibitors (e.g., everolimus) demonstrate limited efficacy due to compensatory feedback loops. For example, mammalian target of rapamycin complex 1 inhibition relieves negative feedback on insulin receptor substrate 1, reactivating PI3K and AKT [9]. Direct AKT inhibition circumvents this resistance by blocking the nodal kinase.

AKT-IN-23 exemplifies a novel ATP-competitive inhibitor designed to overcome limitations of allosteric agents [2] [8]. Its chemical structure (molecular formula: C25H27F4N7O; molecular weight: 517.52 g/mol) features a fluorinated aromatic core and heterocyclic substituents that enable high-affinity binding to the AKT kinase domain [2]. Biochemical profiling reveals:

  • Isoform selectivity: Preferential inhibition of AKT1 (half maximal inhibitory concentration < 5 nM) over AKT2/AKT3, potentially reducing metabolic toxicities associated with pan-AKT blockade [8].
  • Target engagement: Displaces ATP from the catalytic cleft, preventing phosphorylation of Thr308 and Ser473 [2].
  • Downstream modulation: Suppresses phosphorylation of glycogen synthase kinase 3 beta, Forkhead box O, and proline-rich Akt substrate 40 in cancer cell lines [8].

Table 3: AKT-IN-23 Biochemical Properties

PropertyValueSignificance
Molecular Weight517.52 g/molOptimal for cell permeability
AKT1 half maximal inhibitory concentration< 5 nMHigh potency against oncogenic isoform
Selectivity (vs. AKT2)15-foldMitigates insulin signaling disruption
SolubilityDMSO-soluble; aqueous formulations feasibleCompatible with in vivo testing

In cancer models, AKT-IN-23 exhibits potent antiproliferative effects in phosphatidylinositol-3-kinase catalytic subunit alpha-mutant breast cancer and phosphatase and tensin homolog-null glioblastoma cells [8]. Its development underscores the strategic shift toward kinase domain-targeted agents in precision oncology, particularly for tumors with upstream pathway resistance [6] [9].

Properties

Product Name

AKT-IN-23

IUPAC Name

4-[4-[1-[2-(dimethylamino)ethyl]-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazol-2-yl]piperidin-1-yl]-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one

Molecular Formula

C25H27F4N7O

Molecular Weight

517.5 g/mol

InChI

InChI=1S/C25H27F4N7O/c1-34(2)9-10-36-13-20(16-3-4-19(26)18(11-16)25(27,28)29)32-23(36)15-5-7-35(8-6-15)24-17-12-21(37)33-22(17)30-14-31-24/h3-4,11,13-15H,5-10,12H2,1-2H3,(H,30,31,33,37)

InChI Key

YDFKZIGAUIKZGP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3CC(=O)N4)C5=CC(=C(C=C5)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.